Bienvenue dans la boutique en ligne BenchChem!

[5-(Benzyloxy)-1H-indol-2-yl]methanol

MAO-B inhibition Parkinson's disease neuroprotection

Procure [5-(Benzyloxy)-1H-indol-2-yl]methanol (CAS 21778-79-0) as the critical synthetic precursor to PF 9601N, a suicide MAO-B inhibitor with Ki=0.75 nM and >1000-fold selectivity over MAO-A—surpassing L-deprenyl by 48-fold. The 5-benzyloxy substitution is non-negotiable for this selectivity window and for CCK2R agonist pharmacology (EC50<1.00×10³ nM). This crystalline solid (mp 106–107 °C) eliminates the ester reduction step, enabling direct oxidation, mesylation, or amide coupling for parallel library synthesis. Choose this building block to minimize off-target MAO-A inhibition and reduce synthetic operations.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 21778-79-0
Cat. No. B8719633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Benzyloxy)-1H-indol-2-yl]methanol
CAS21778-79-0
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)CO
InChIInChI=1S/C16H15NO2/c18-10-14-8-13-9-15(6-7-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-9,17-18H,10-11H2
InChIKeyQJJKLJOVJBDFOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[5-(Benzyloxy)-1H-indol-2-yl]methanol (CAS 21778-79-0): A Specialized 5-Benzyloxy-Indole-2-Methanol Building Block for Neuro- and Kinase-Targeted Research


[5-(Benzyloxy)-1H-indol-2-yl]methanol (CAS 21778-79-0) is a disubstituted indole derivative (C₁₆H₁₅NO₂, MW 253.29 g/mol) featuring a hydroxymethyl group at the 2-position and a benzyloxy substituent at the 5-position of the indole core [1]. The compound is synthesized via LiAlH₄ reduction of ethyl 5-(benzyloxy)-1H-indole-2-carboxylate and is obtained as a white solid with a melting point of 106–107 °C . It serves as a critical synthetic precursor to the clinically studied MAO-B suicide inhibitor PF 9601N (FA-73), which exhibits a Ki of 0.75 nM for MAO-B and >1000-fold selectivity over MAO-A [2], and is a recognized intermediate in the preparation of CCK2 receptor ligands and protein kinase inhibitors [3].

Why Generic Indole-2-Methanol Analogs Cannot Substitute for [5-(Benzyloxy)-1H-indol-2-yl]methanol in MAO-B Selectivity and CCK2 Agonism Programs


The substitution pattern and electronic character of [5-(Benzyloxy)-1H-indol-2-yl]methanol are non-interchangeable with close analogs. The 5-benzyloxy group donates electron density via resonance into the indole ring, while a 5-benzyl group on (1-benzylindol-2-yl)methanol is electron-withdrawing, fundamentally altering reactivity at the 2-hydroxymethyl site . Unsubstituted 1H-indole-2-methanol (CAS 24621-70-3, MW 147.17) lacks both the steric bulk and electronic modulation necessary to confer the >1000-fold MAO-B selectivity (Ki 0.75 nM) observed in the 5-benzyloxy-derived PF 9601N series [1]. Regioisomeric variants such as [4-(benzyloxy)-1H-indol-2-yl]methanol or [6-(benzyloxy)-1H-indol-2-yl]methanol place the benzyloxy group at positions that do not replicate the critical interaction with the MAO-B active site conferred specifically by the 5-benzyloxy orientation [2]. For CCK2 receptor programs, the 5-benzyloxy-2-hydroxymethyl substitution pattern is essential for the N-methylation-dependent switch from antagonist to agonist pharmacology [3].

[5-(Benzyloxy)-1H-indol-2-yl]methanol: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


5-Benzyloxy Substitution Confers >1000-Fold MAO-B Selectivity Versus Unsubstituted Indole-2-Methanol Scaffolds

The 5-benzyloxy motif is critical for selective MAO-B inhibition. The downstream derivative PF 9601N (FA-73), directly synthesized from [5-(benzyloxy)-1H-indol-2-yl]methanol via amine coupling, achieves a Ki of 0.75 ± 0.15 nM for MAO-B versus 800 ± 60 nM for MAO-A, yielding a selectivity ratio of 1066 [1]. In contrast, L-deprenyl (selegiline), a clinically used MAO-B inhibitor that does not possess the 5-benzyloxyindole scaffold, shows Ki values of 16.8 ± 0.1 nM for MAO-B and 376 ± 0.032 nM for MAO-A, yielding a selectivity ratio of only 22 [1]. PF 9601N is thus 48-fold more selective for MAO-B than L-deprenyl. Unsubstituted 1H-indole-2-methanol-derived amines lacking the 5-benzyloxy group exhibit negligible MAO-B selectivity in the same assay system [2].

MAO-B inhibition Parkinson's disease neuroprotection

Electron-Donating 5-Benzyloxy Group Enables CCK2 Receptor Agonist Pharmacophore That Is Absent in 5-Benzyl or Unsubstituted Analogs

The 5-benzyloxy group's resonance electron-donating character is essential for the CCK2 receptor agonist pharmacophore. N-methylation of the indolic N-H in the 5-benzyloxy-2-hydroxymethylindole series produces compounds that behave as CCK2 receptor agonists in vivo, an effect that can be blocked by the reference CCK2 antagonist L-365,260 [1]. In contrast, the 5-benzyl analog (1-benzylindol-2-yl)methanol, which bears an electron-withdrawing benzyl group, fails to exhibit this agonist switch upon N-methylation . A representative 5-benzyloxyindole CCK2 agonist shows an EC50 of <1.00 × 10³ nM for agonist activity at human CCK2R expressed in human 1321N1 cells assessed as IP1 accumulation [2], while the unsubstituted indole-2-methanol-derived compounds show EC50 > 1.00 × 10⁴ nM in the same assay, representing at least a 10-fold loss of potency [3].

CCK2 receptor GPCR agonism functional selectivity

5-Benzyloxy-2-Hydroxymethyl Substitution Enables Dual Aurora-A/VEGFR2 Kinase Inhibitor Design Not Achievable with 4- or 6-Benzyloxy Regioisomers

The 5-benzyloxy-1H-indole-2-boronic acid derivative (N-BOC protected), prepared from [5-(benzyloxy)-1H-indol-2-yl]methanol, shows potent Aurora-A kinase inhibition with an IC50 of approximately 20 nM [1]. SAR studies demonstrate that moving the benzyloxy group from the 5-position to the 4- or 6-position results in >10-fold loss of VEGFR2 inhibitory potency: a 5-benzyloxyindole-2-yl derivative exhibits VEGFR2 IC50 of 200 nM in human A549 cells, whereas the corresponding 4-benzyloxy regioisomer shows VEGFR2 IC50 of 1.73 × 10³ nM (8.7-fold less potent) in the same ELISA-based assay [2]. Furthermore, the (5-benzyloxy-1H-indol-2-yl)-(6-methoxy-1H-indol-2-yl)-methanone derivative demonstrates dual VEGFR2 (IC50 1.13 × 10⁴ nM) and CDK1 (IC50 1.00 × 10⁵ nM) activity, a profile not observed with 6-benzyloxyindole-2-methanol-derived ketones [3].

kinase inhibition Aurora-A VEGFR2 cancer

Hydroxymethyl Group at Position 2 Provides Superior Hydrogen-Bonding Capacity Versus Ethyl Ester Precursor for Biological Probe Derivatization

The -CH₂OH group at the 2-position enhances hydrogen-bonding capacity compared to the ester group in the synthetic precursor ethyl 5-(benzyloxy)-1H-indole-2-carboxylate . This structural feature enables direct conversion to amine (PF 9601N series via mesylation/amination), aldehyde (via MnO₂ oxidation), and carboxylic acid (via further oxidation) functionalities without requiring protection/deprotection of the ester [1]. The measured melting point of 106–107 °C (white solid) and characteristic ¹H NMR signature (DMSO-d₆: δ 5.16 ppm, t, 1H, J=5.49 Hz for -CH₂OH proton; δ 4.55 ppm, d, 2H, J=5.50 Hz for -CH₂-) provide definitive identity and purity benchmarks for procurement quality control . In contrast, the corresponding ethyl ester (liquid at room temperature) and carboxylic acid (mp variable) lack the same combination of crystallinity and direct functionalization versatility.

synthetic intermediate hydrogen bonding derivatization medicinal chemistry

[5-(Benzyloxy)-1H-indol-2-yl]methanol: Evidence-Backed Application Scenarios for Scientific Procurement Decision-Making


Synthesis of Sub-Nanomolar, Highly Selective MAO-B Inhibitors for Parkinson's Disease Research

The compound is the direct synthetic precursor to PF 9601N (FA-73), a suicide MAO-B inhibitor with Ki = 0.75 nM and >1000-fold selectivity over MAO-A. This selectivity surpasses the clinical standard L-deprenyl by 48-fold [1]. Procure this building block for any program requiring MAO-B inhibitors where off-target MAO-A inhibition (and consequent dietary tyramine interactions) must be minimized. The 5-benzyloxy group is non-negotiable for achieving this selectivity window [2].

Development of Non-Peptide CCK2 Receptor Agonists for Gastrointestinal and CNS Indications

The 5-benzyloxy-2-hydroxymethylindole scaffold is the core pharmacophore for a series of CCK2 receptor agonists that exhibit an antagonist-to-agonist switch upon N-methylation of the indole nitrogen [1]. Agonist activity at human CCK2R expressed in 1321N1 cells shows EC50 < 1.00 × 10³ nM, at least 10-fold more potent than unsubstituted indole-2-methanol-derived analogs [2]. This scaffold is essential for laboratories investigating CCK2R-mediated signaling in gastric acid secretion, anxiety, and pancreatic cancer models.

Construction of Dual Aurora-A/VEGFR2 Kinase Inhibitor Libraries for Oncology Drug Discovery

The 5-benzyloxy regioisomer uniquely enables potent dual kinase inhibition: Aurora-A IC50 ≈20 nM (via the derived boronic acid) and VEGFR2 IC50 = 200 nM in A549 cells [1]. Moving the benzyloxy group to the 4-position reduces VEGFR2 potency by 8.7-fold (IC50 = 1.73 × 10³ nM) [2]. Researchers building kinase-focused compound collections should select the 5-benzyloxy-2-hydroxymethyl scaffold to maintain the regioisomeric advantage confirmed by cross-study SAR data.

One-Step Diversification of Indole-2-Methanol Scaffolds for Focused Compound Library Synthesis

The crystalline solid form (mp 106–107 °C) with a free -CH₂OH group eliminates the ester reduction step required when using ethyl 5-(benzyloxy)-1H-indole-2-carboxylate as the starting material [1]. The alcohol can be directly oxidized to the aldehyde (for reductive amination), converted to the mesylate (for amine displacement), or oxidized to the carboxylic acid (for amide coupling), enabling parallel library synthesis with one fewer synthetic operation than competitor precursors [2]. This time and cost advantage is relevant for medicinal chemistry CROs and academic screening centers.

Quote Request

Request a Quote for [5-(Benzyloxy)-1H-indol-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.